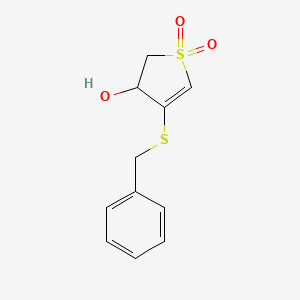
N,N,N-Triethyl-3,3,3-trifluoro-2,2-dihydroxypropan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triethyl-3,3,3-trifluoro-2,2-dihydroxypropan-1-aminium iodide is a chemical compound with the molecular formula C_8H_20F_3IN_2O_2. This compound is known for its unique structure, which includes a trifluoromethyl group and a dihydroxypropan-1-aminium iodide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N,N,N-Triethyl-3,3,3-trifluoro-2,2-dihydroxypropan-1-aminium iodide typically involves the reaction of triethylamine with 3,3,3-trifluoro-2-(trifluoromethyl)propionyl fluoride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like triethylamine .
Chemical Reactions Analysis
N,N,N-Triethyl-3,3,3-trifluoro-2,2-dihydroxypropan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO_4) or osmium tetroxide (OsO_4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: The compound can undergo substitution reactions with nucleophiles like ammonia (NH_3) or primary amines (RNH_2).
Alkylation: Alkylation reactions can be performed using alkyl halides in the presence of a base
Scientific Research Applications
N,N,N-Triethyl-3,3,3-trifluoro-2,2-dihydroxypropan-1-aminium iodide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of N,N,N-Triethyl-3,3,3-trifluoro-2,2-dihydroxypropan-1-aminium iodide involves its interaction with molecular targets through its trifluoromethyl and dihydroxypropan-1-aminium iodide groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application and conditions .
Comparison with Similar Compounds
N,N,N-Triethyl-3,3,3-trifluoro-2,2-dihydroxypropan-1-aminium iodide can be compared with similar compounds such as:
3,3,3-Trifluoro-2-(trifluoromethyl)propionyl fluoride: This compound shares the trifluoromethyl group but lacks the dihydroxypropan-1-aminium iodide moiety.
Triethylamine: While it shares the triethylamine component, it does not have the trifluoromethyl or dihydroxypropan-1-aminium iodide groups.
Tetraethylammonium iodide: This compound has a similar ammonium iodide structure but lacks the trifluoromethyl and dihydroxypropan-1-aminium groups
These comparisons highlight the unique structural features and chemical properties of this compound, making it a valuable compound in various scientific research applications.
Properties
CAS No. |
89725-59-7 |
|---|---|
Molecular Formula |
C9H19F3INO2 |
Molecular Weight |
357.15 g/mol |
IUPAC Name |
triethyl-(3,3,3-trifluoro-2,2-dihydroxypropyl)azanium;iodide |
InChI |
InChI=1S/C9H19F3NO2.HI/c1-4-13(5-2,6-3)7-8(14,15)9(10,11)12;/h14-15H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
MXRQWXMPDMCYOZ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CC(C(F)(F)F)(O)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Nitro-1-[(trifluoromethyl)sulfanyl]naphthalene](/img/structure/B14401886.png)
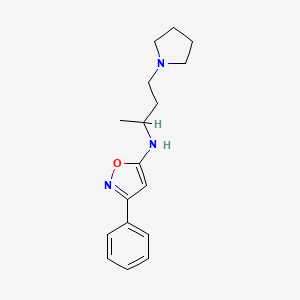
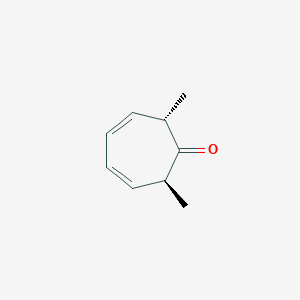
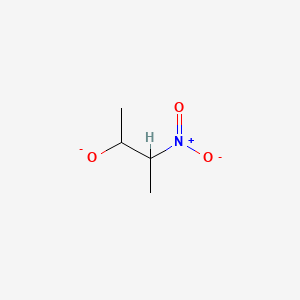

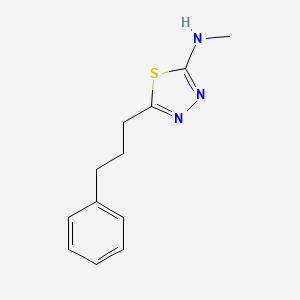
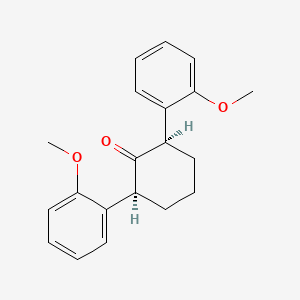
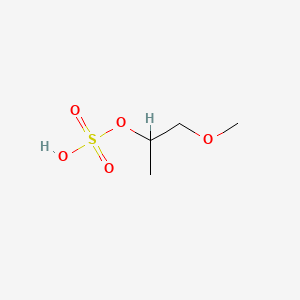
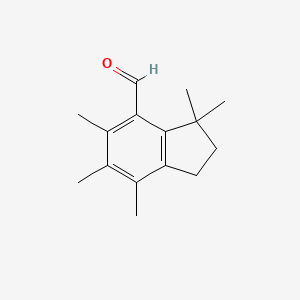
![8,8-Dimethyl-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14401939.png)
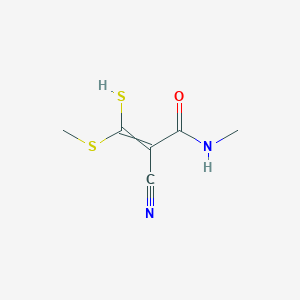
![[2,2'-Binaphthalene]-8,8'(5H,5'H)-dione, 6,6',7,7'-tetrahydro-](/img/structure/B14401954.png)
![5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol](/img/structure/B14401961.png)
